(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid
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Description
“(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetic acid” is a complex organic compound with the molecular formula C21H24O5 . It has an average mass of 356.412 Da and a monoisotopic mass of 356.162384 Da .
Molecular Structure Analysis
The compound is a spiro compound, which means it has two rings of atoms that share a single atom. The shared atom is the “spiro atom”, which in this case is a carbon atom. The two rings are a cyclohexane ring and a pyrano[3,2-g]chromen ring .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 580.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 91.3±3.0 kJ/mol and a flash point of 206.8±23.6 °C . The compound has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .
Scientific Research Applications
The functional groups attached to the ring—such as halogens, alkyl, aryl, and keto groups—contribute to its diverse activities. Researchers continue to explore MFCD06768838’s therapeutic potential, making it an exciting area of study . Keep in mind that this is a summary, and each field could be explored in greater detail based on specific research findings. If you’d like more information on any of these aspects, feel free to ask! 😊
properties
IUPAC Name |
2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-12-14-9-13-5-8-20(6-3-2-4-7-20)25-16(13)11-17(14)24-19(23)15(12)10-18(21)22/h9,11H,2-8,10H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIWPCBIREDLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid |
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